Cas no 2408964-20-3 (Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate)

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyridopyrimidine core with a carboxylate ester functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both the 4-oxo and ester groups enhances its reactivity, facilitating further derivatization. Its well-defined crystalline form ensures consistent purity and stability, making it suitable for precise experimental use. The compound is typically employed in medicinal chemistry for scaffold modification, offering a balance of solubility and reactivity for targeted synthesis.
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate structure
2408964-20-3 structure
Product Name:Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
CAS No:2408964-20-3
MF:C9H7N3O3
MW:205.170181512833
CID:5560386
PubChem ID:146082246
Update Time:2025-08-05

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate
    • Z4193409822
    • 2408964-20-3
    • Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
    • EN300-7540823
    • Inchi: 1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13)
    • InChI Key: BNMDBVGRXYLRQN-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C2C(C(NC=N2)=O)=C1)=O

Computed Properties

  • Exact Mass: 205.04874109g/mol
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 80.6Ų

Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate Pricemore >>

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Additional information on Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate: A Comprehensive Overview

Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate, with the CAS number 2408964-20-3, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrimidines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrido[2,3-d]pyrimidine core with a methyl ester group at the 6-position and a ketone group at the 4-position. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of pyrido[2,3-d]pyrimidines as potential leads for the development of anti-cancer agents. For instance, research published in Journal of Medicinal Chemistry demonstrated that Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate exhibits significant cytotoxic activity against various cancer cell lines. The compound's ability to inhibit key enzymes involved in cell proliferation and apoptosis makes it a promising candidate for further investigation in oncology.

In addition to its anti-cancer properties, this compound has also been explored for its potential as an anti-inflammatory agent. A study conducted by researchers at the University of California revealed that Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding underscores its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate involves a multi-step process that typically begins with the preparation of the pyrido[2,3-d]pyrimidine core. This is followed by functionalization at the 4 and 6 positions to introduce the ketone and methyl ester groups, respectively. Recent advancements in synthetic chemistry have enabled the development of more efficient and scalable methods for synthesizing this compound. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

The pharmacokinetic properties of Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate have also been studied extensively. Preclinical studies indicate that this compound has favorable absorption and bioavailability profiles, making it suitable for oral administration. However, further studies are required to evaluate its metabolic stability and potential for drug-drug interactions.

In conclusion, Methyl 4-Oxo-3H-Pyrido[2,3-D]Pyrimidine-6-Carboxylate represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, coupled with its promising biological activities, positions it as a key player in drug discovery research. As ongoing studies continue to unravel its full potential, this compound is expected to play a pivotal role in advancing our understanding of pyridopyrimidines as therapeutic agents.

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